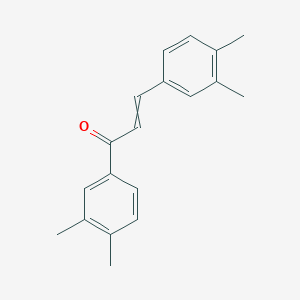![molecular formula C13H21N3O2 B12535034 N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide CAS No. 652139-70-3](/img/structure/B12535034.png)
N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide is a synthetic organic compound with a complex structure It is characterized by the presence of an aminophenyl group, a dimethylaminoethyl group, and a methoxyacetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Aminophenyl Intermediate: The synthesis begins with the preparation of the 4-aminophenyl intermediate. This can be achieved through nitration of aniline, followed by reduction of the nitro group to an amino group.
Introduction of the Dimethylaminoethyl Group: The next step involves the introduction of the dimethylaminoethyl group. This can be accomplished through a nucleophilic substitution reaction, where the aminophenyl intermediate reacts with a suitable alkylating agent, such as 2-chloro-N,N-dimethylethylamine.
Formation of the Methoxyacetamide Group: The final step involves the introduction of the methoxyacetamide group. This can be achieved through an acylation reaction, where the intermediate from the previous step reacts with methoxyacetyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study enzyme interactions and receptor binding. It is also used in the development of fluorescent probes for imaging studies.
Medicine: The compound has potential therapeutic applications, including its use as an analgesic and anti-inflammatory agent. It is also being investigated for its potential use in cancer treatment.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and polymers. It is also used as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. Additionally, the compound may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-acetamide: This compound lacks the methoxy group, which may affect its chemical properties and biological activity.
N-(4-Aminophenyl)-N-[2-(ethylamino)ethyl]-2-methoxyacetamide: This compound has an ethylamino group instead of a dimethylamino group, which may influence its reactivity and interactions with molecular targets.
Eigenschaften
CAS-Nummer |
652139-70-3 |
|---|---|
Molekularformel |
C13H21N3O2 |
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
N-(4-aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide |
InChI |
InChI=1S/C13H21N3O2/c1-15(2)8-9-16(13(17)10-18-3)12-6-4-11(14)5-7-12/h4-7H,8-10,14H2,1-3H3 |
InChI-Schlüssel |
DBKRBMZKBZYJRA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN(C1=CC=C(C=C1)N)C(=O)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


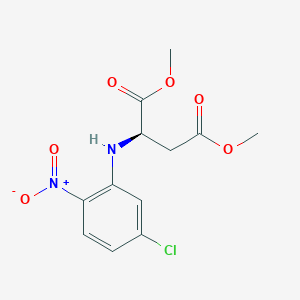
![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl morpholine-4-carboxylate](/img/structure/B12534973.png)
![Tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate](/img/structure/B12534981.png)
![2-Furancarboxamide, 5-nitro-N-[4-[4-(2-pyridinyl)-1-piperazinyl]phenyl]-](/img/structure/B12534982.png)
![(5S,7S)-7-[(Benzyloxy)amino]tridec-11-en-5-ol](/img/structure/B12534988.png)
![Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12534989.png)
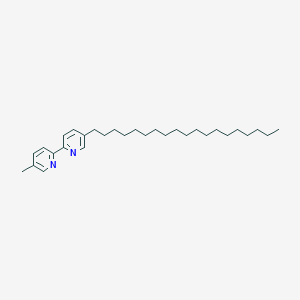
![Benzonitrile, 5-[ethyl(2-methyl-2-propenyl)amino]-2-nitro-](/img/structure/B12534997.png)
![L-Phenylalanine, (4R)-1-[(3-cyanophenyl)sulfonyl]-4-(cyclobutylamino)-L-prolyl-4-[[(3,5-dichloro-4-pyridinyl)carbonyl]amino]-, ethyl ester](/img/structure/B12534998.png)
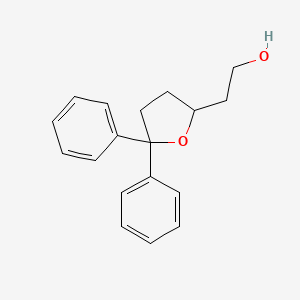

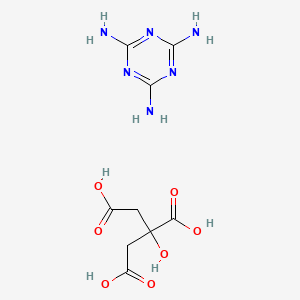
![2-(2,4-Dichlorophenyl)-1-[4-(diethylamino)phenyl]-2-hydroxyethan-1-one](/img/structure/B12535033.png)
